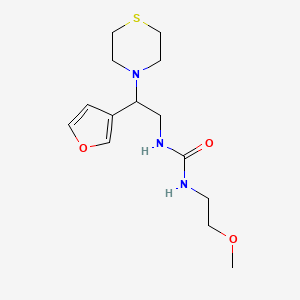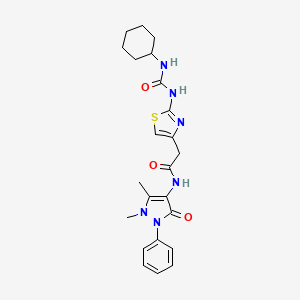
Dihidrocloruro de 5-(aminometil)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)quinolin-6-ol dihydrochloride is a chemical compound with the CAS Number: 84174-50-5 . It has a molecular weight of 247.12 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-(Aminomethyl)quinolin-6-ol dihydrochloride is1S/C10H10N2O.2ClH/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13;;/h1-5,13H,6,11H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 247.12 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
- Investigadores han explorado el potencial antibacteriano del dihidrocloruro de 5-(aminometil)quinolin-6-ol. Exhibe una actividad prometedora contra cepas bacterianas, convirtiéndolo en un candidato para nuevos agentes antimicrobianos .
- Ejemplo: El compuesto 26, un derivado del 5-(aminometil)quinolin-6-ol, demostró una buena actividad antibacteriana en comparación con fármacos de referencia como la ampicilina y la ciprofloxacina .
Actividad Antibacteriana
Química Medicinal
Mecanismo De Acción
The exact mechanism of action of 5-AMQ-6-OH-2HCl is not yet fully understood. However, it is thought to be related to its ability to act as a reagent in various biochemical reactions, as well as its potential therapeutic applications. In particular, 5-AMQ-6-OH-2HCl is believed to interact with various receptors in the body, including those involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AMQ-6-OH-2HCl have not been extensively studied. However, it has been shown to interact with various receptors in the body, including those involved in the regulation of cell growth and proliferation. Additionally, 5-AMQ-6-OH-2HCl has been shown to have some anti-inflammatory and antioxidant properties, as well as some potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-AMQ-6-OH-2HCl has several advantages for use in laboratory experiments. In particular, the compound is relatively easy to synthesize, and the reaction conditions can be optimized to increase the yield of the product. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, the compound is also relatively expensive, which can be a limitation for some experiments.
Direcciones Futuras
There are several potential future directions for 5-AMQ-6-OH-2HCl research. In particular, further research is needed to better understand the exact mechanism of action of the compound and its potential therapeutic applications. Additionally, further studies are needed to explore the biochemical and physiological effects of 5-AMQ-6-OH-2HCl, as well as to identify new potential applications for the compound. Finally, further research is needed to improve the synthesis method and reduce the cost of the compound, in order to make it more accessible for use in laboratory experiments.
Métodos De Síntesis
5-AMQ-6-OH-2HCl is typically synthesized through the reaction of 5-amino-6-methylquinoline and hydrochloric acid. This reaction produces the dihydrochloride salt of the compound, which is the most commonly used form of 5-AMQ-6-OH-2HCl. This synthesis method is relatively simple and has been well-studied, with various methods for optimizing the reaction conditions and increasing the yield of the product.
Safety and Hazards
Propiedades
IUPAC Name |
5-(aminomethyl)quinolin-6-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13;;/h1-5,13H,6,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWNOVILGQGLQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2CN)O)N=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-6-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2396826.png)

![tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2396828.png)
![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B2396829.png)
![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/no-structure.png)
![3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2396831.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2396839.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)


